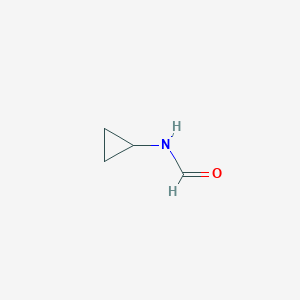

N-Cyclopropylformamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c6-3-5-4-1-2-4/h3-4H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQVKAURKXXOCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573112 | |

| Record name | N-Cyclopropylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58644-54-5 | |

| Record name | N-Cyclopropylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Cyclopropylformamide (CAS 58644-54-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclopropylformamide is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure, featuring a cyclopropyl ring attached to a formamide group, imparts unique conformational and electronic properties that make it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical candidates. The cyclopropyl group, a common motif in drug design, can influence a molecule's metabolic stability, potency, and binding affinity. This guide provides a detailed overview of the core physicochemical properties of this compound, offering crucial data for its application in research and development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some experimental data is available, many of the listed properties are based on computational models due to a lack of extensive published experimental studies.

| Property | Value | Source Type | Reference |

| Identifiers | |||

| CAS Number | 58644-54-5 | - | [1] |

| Molecular Formula | C₄H₇NO | - | [1][2] |

| IUPAC Name | This compound | - | [2] |

| SMILES | O=CNC1CC1 | - | [1] |

| Molecular Properties | |||

| Molecular Weight | 85.10 g/mol | Computed | [1][2] |

| Exact Mass | 85.052763847 Da | Computed | [2] |

| Monoisotopic Mass | 85.052763847 Da | Computed | [2] |

| Topological Properties | |||

| Topological Polar Surface Area (TPSA) | 29.1 Ų | Computed | [1][2] |

| Heavy Atom Count | 6 | Computed | [2] |

| Rotatable Bond Count | 1 | Computed | [2] |

| Hydrogen Bond Donor Count | 1 | Computed | [1][2] |

| Hydrogen Bond Acceptor Count | 1 | Computed | [1][2] |

| Predicted Properties | |||

| logP (Octanol-Water Partition Coefficient) | -0.1052 | Computed | [1] |

| pKa (Acid Dissociation Constant) | Data not readily available | - | |

| Physical Properties | |||

| Boiling Point | Data not readily available | - | |

| Melting Point | Data not readily available | - | |

| Density | Data not readily available | - |

Experimental Protocols

Protocol for Determining Aqueous Solubility

The solubility of an amide in aqueous solution can be determined using the shake-flask method, a standard technique for assessing the solubility of a compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of purified water (e.g., 10 mL) in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the constant temperature until the undissolved solid has settled.

-

Centrifuge the sample to further separate the solid and liquid phases.

-

-

Quantification:

-

Carefully extract a known volume of the clear, saturated supernatant.

-

Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

-

-

Calculation:

-

The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

-

Protocol for Determining the Octanol-Water Partition Coefficient (logP)

The logP value, a measure of a compound's lipophilicity, is critical in drug development for predicting absorption and distribution. The shake-flask method is a common approach for its experimental determination.

-

Preparation of Phases:

-

Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated by shaking them together for 24 hours and then allowing them to separate.

-

Prepare a stock solution of this compound in one of the phases (typically the one in which it is more soluble).

-

-

Partitioning:

-

Add a known volume of the stock solution to a separation funnel containing known volumes of both the water and n-octanol phases.

-

Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

-

Allow the phases to separate completely.

-

-

Analysis:

-

Carefully sample both the aqueous and n-octanol layers.

-

Determine the concentration of this compound in each phase using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

-

Mandatory Visualizations

Diagrams of Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental and conceptual frameworks relevant to this compound.

Caption: Plausible synthetic workflow for this compound.

References

Synthesis of N-Cyclopropylformamide from Cyclopropylamine and Formic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-cyclopropylformamide, a valuable building block in medicinal chemistry and drug development, from the reaction of cyclopropylamine and formic acid. This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the synthetic workflow. The information is curated for researchers, scientists, and professionals in the field of drug development to facilitate the efficient and reliable synthesis of this important chemical intermediate.

Introduction

This compound is a key synthetic intermediate due to the prevalence of the cyclopropylamine moiety in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. The formamide functional group serves as a versatile precursor for further chemical transformations. The direct formylation of cyclopropylamine using formic acid represents a straightforward, atom-economical, and scalable approach to this valuable compound. This guide will explore the primary methods for this transformation, focusing on practical and efficient laboratory-scale synthesis.

Reaction Pathway and Mechanism

The synthesis of this compound from cyclopropylamine and formic acid proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the cyclopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formic acid. This is followed by the elimination of a water molecule to yield the final formamide product. The reaction is typically facilitated by heat, and in some protocols, by the removal of water to drive the equilibrium towards the product.

Experimental Protocols

Two primary, reliable methods for the synthesis of this compound from cyclopropylamine and formic acid are presented below. These protocols are adapted from established general procedures for the N-formylation of primary amines.[1][2]

Method A: Toluene-Azeotropic Reflux

This classic method utilizes toluene as a solvent to azeotropically remove the water byproduct, thus driving the reaction to completion.[1]

Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add cyclopropylamine (1.0 eq).

-

Add toluene to the flask to create a solution with a concentration of approximately 0.5-1.0 M.

-

Add 85% aqueous formic acid (1.0-1.2 eq) to the stirred solution.

-

Heat the reaction mixture to reflux and continue heating for 4-9 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting amine.

-

After the reaction is complete, cool the mixture to room temperature.

-

Evaporate the toluene under reduced pressure. The resulting crude this compound is often of sufficient purity for many applications.

-

If further purification is required, the residue can be purified by silica gel column chromatography.

Method B: Solvent-Free Neat Reaction

This environmentally friendly method avoids the use of organic solvents, simplifying the work-up procedure.[2]

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclopropylamine (1.0 eq) and formic acid (1.5-2.0 eq).

-

Heat the neat mixture to 60-70 °C with stirring.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

The excess formic acid can be removed under reduced pressure. The crude product can be used directly or purified by distillation or column chromatography if necessary.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Cyclopropylamine | C₃H₇N | 57.09 | ~50 | 0.824 |

| Formic Acid | CH₂O₂ | 46.03 | 100.8 | 1.220 |

| This compound | C₄H₇NO | 85.10 | Not readily available | Not readily available |

Table 2: Comparison of Synthetic Protocols

| Parameter | Method A: Toluene-Azeotropic Reflux | Method B: Solvent-Free Neat Reaction |

| Solvent | Toluene | None |

| Formic Acid (eq) | 1.0 - 1.2 | 1.5 - 2.0 |

| Temperature | Reflux (~111 °C) | 60 - 70 °C |

| Reaction Time | 4 - 9 hours | 2 - 6 hours |

| Work-up | Solvent evaporation | Removal of excess formic acid |

| Expected Yield | > 90% (based on typical primary amines)[1] | > 90% (based on typical primary amines)[2] |

| Purity of Crude | Generally high | Generally high |

| Notes | Dean-Stark trap required to remove water | Greener, simpler work-up |

Characterization of this compound

Proper characterization of the synthesized this compound is crucial to confirm its identity and purity. The expected spectroscopic data are summarized below.

Table 3: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Formyl Proton (CHO): ~8.0-8.2 ppm (singlet). Cyclopropyl Methine Proton (CH): ~2.6-2.8 ppm (multiplet). Cyclopropyl Methylene Protons (CH₂): ~0.4-0.8 ppm (multiplets). Amide Proton (NH): Broad signal, chemical shift can vary. |

| ¹³C NMR | Carbonyl Carbon (C=O): ~160-165 ppm. Cyclopropyl Methine Carbon (CH): ~22-26 ppm. Cyclopropyl Methylene Carbons (CH₂): ~5-10 ppm. |

| IR Spectroscopy | N-H Stretch: ~3250-3350 cm⁻¹ (broad). C=O Stretch (Amide I): ~1650-1680 cm⁻¹ (strong). N-H Bend (Amide II): ~1520-1550 cm⁻¹. |

| Mass Spectrometry | [M]+: m/z = 85. [M+H]+: m/z = 86. |

Mandatory Visualizations

Workflow for the Synthesis of this compound

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Caption: General workflow for this compound synthesis.

Conclusion

The synthesis of this compound from cyclopropylamine and formic acid is a robust and efficient transformation that can be accomplished through straightforward and scalable methods. Both the toluene-azeotropic reflux and the solvent-free neat reaction protocols offer high yields and produce a product of generally high purity. This technical guide provides the necessary details for researchers and professionals to confidently and successfully perform this important synthesis in a laboratory setting. The choice between the presented methods will depend on specific experimental constraints and environmental considerations.

References

N-Cyclopropylformamide spectroscopic data (1H NMR, 13C NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Cyclopropylformamide. Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific compound, the data presented herein is a predicted profile based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended to serve as a reference for the anticipated spectroscopic characteristics of this compound, aiding in its identification and characterization in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from typical ranges for the functional groups present in the molecule, namely a cyclopropyl ring and a secondary amide.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (CH) | 2.6 - 2.8 | m | - |

| H-2, H-2' (CH₂) | 0.6 - 0.8 | m | - |

| H-3, H-3' (CH₂) | 0.4 - 0.6 | m | - |

| H-4 (NH) | 7.5 - 8.5 | br s | - |

| H-5 (CHO) | 8.0 - 8.2 | s | - |

Note: The chemical shift of the N-H proton can be highly variable and is dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH) | 22 - 26 |

| C-2, C-3 (CH₂) | 5 - 10 |

| C-4 (C=O) | 160 - 165 |

Predicted IR Data

Table 3: Predicted Infrared Absorption Frequencies for this compound.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| N-H Stretch | 3250 - 3400 | Medium, sharp |

| C-H Stretch (cyclopropyl) | 3000 - 3100 | Medium |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | 1515 - 1570 | Strong |

| C-N Stretch | 1200 - 1300 | Medium |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound.

| Ion | Predicted m/z | Description |

| [M]⁺ | 85 | Molecular Ion |

| [M-CHO]⁺ | 56 | Loss of the formyl group |

| [C₃H₅N]⁺ | 55 | Cyclopropylamine fragment |

| [C₃H₅]⁺ | 41 | Cyclopropyl fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Specific parameters may need to be optimized based on the instrumentation and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. A standard one-pulse sequence is used. The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm). A sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio. The data is then processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

2.1.2. ¹³C NMR Spectroscopy A more concentrated sample of this compound (typically 20-50 mg) is dissolved in approximately 0.6 mL of a deuterated solvent. The spectrum is recorded on the same NMR spectrometer as the ¹H NMR. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm). A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C. A relaxation delay of 1-2 seconds is used to ensure proper signal integration for all carbon environments.

Infrared (IR) Spectroscopy

For a liquid sample, a drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS). For electron ionization (EI), the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum shows the relative abundance of each ion.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General Spectroscopic Analysis Workflow.

N-Cyclopropylformamide solubility in organic solvents

An In-depth Technical Guide on the Solubility of N-Cyclopropylformamide in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of this compound in common organic solvents. A comprehensive search of scientific literature and chemical databases for quantitative solubility data for this compound revealed a lack of specific numerical values. Qualitative information suggests it is slightly soluble in chloroform and methanol. In the absence of a comprehensive dataset, this document provides a framework for the systematic determination and presentation of such data. It includes a standardized template for data collection, a detailed experimental protocol for solubility determination using the shake-flask method, and visualizations to illustrate the experimental workflow and theoretical solubility relationships. This guide is intended to be a foundational resource for researchers requiring this data for their work in areas such as reaction chemistry, formulation development, and purification processes.

Introduction

This compound is a chemical compound of interest in various fields of chemical research and development. Understanding its solubility in a range of organic solvents is crucial for its synthesis, purification, and formulation. Solubility data informs the choice of solvents for reactions, crystallizations, and chromatographic separations, and is a key parameter in the design of liquid formulations. This guide provides a standardized approach to generating and documenting this critical data.

Solubility Data of this compound

Table 1: Solubility of this compound in Various Organic Solvents

| Organic Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Analytical Method |

| Methanol | Alcohol (Polar Protic) | 25 | Data not available | HPLC, GC, NMR |

| Ethanol | Alcohol (Polar Protic) | 25 | Data not available | HPLC, GC, NMR |

| Isopropanol | Alcohol (Polar Protic) | 25 | Data not available | HPLC, GC, NMR |

| Acetone | Ketone (Polar Aprotic) | 25 | Data not available | HPLC, GC, NMR |

| Ethyl Acetate | Ester (Polar Aprotic) | 25 | Data not available | HPLC, GC, NMR |

| Diethyl Ether | Ether (Nonpolar) | 25 | Data not available | HPLC, GC, NMR |

| Toluene | Hydrocarbon (Nonpolar) | 25 | Data not available | HPLC, GC, NMR |

| Hexane | Hydrocarbon (Nonpolar) | 25 | Data not available | HPLC, GC, NMR |

| Chloroform | Halogenated (Polar) | 25 | Slightly Soluble | HPLC, GC, NMR |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide (Polar Aprotic) | 25 | Data not available | HPLC, GC, NMR |

| N,N-Dimethylformamide (DMF) | Amide (Polar Aprotic) | 25 | Data not available | HPLC, GC, NMR |

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid compound in a liquid solvent.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, tared vial to remove any undissolved microcrystals.

-

-

Analysis:

-

Accurately weigh the filtered sample.

-

Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC, GC).

-

-

Data Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in g/100 mL or mg/mL.

-

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

4.2. Theoretical Solubility Relationships

The solubility of a solute is governed by the principle of "like dissolves like." this compound, with its amide group, is a polar molecule. The following diagram illustrates the expected trend of its solubility in different classes of organic solvents.

N-Cyclopropylformamide: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused examination of the melting and boiling points of N-Cyclopropylformamide (CAS No. 58644-54-5). Due to a notable absence of experimentally determined data in publicly accessible literature, this document presents predicted values alongside generalized, standard protocols for the experimental determination of these crucial physical properties. This information is vital for the compound's application in research, particularly in medicinal chemistry and materials science, where such parameters are critical for reaction condition optimization, purification, and formulation development.

Physicochemical Data Summary

The available quantitative data for this compound's melting and boiling points are limited. The following table summarizes the currently available information, highlighting the distinction between predicted and experimental values.

| Property | Value | Data Type |

| Melting Point | No experimental data available | - |

| Boiling Point | 227.2 ± 7.0 °C | Predicted |

Experimental Protocols

While specific experimental procedures for this compound are not detailed in the reviewed literature, the following represents standard and widely accepted methodologies for determining the melting and boiling points of organic compounds, which are fully applicable to this substance.

Melting Point Determination (Capillary Method)

This method relies on the visual observation of the phase transition from solid to liquid for a small sample heated in a capillary tube.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Capillary tubes (sealed at one end)

-

Sample of this compound (crystalline solid)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry, purified this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the compound into the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

The sample is heated at a rapid rate initially to approach the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range (onset to final) is reported.

-

Boiling Point Determination (Microscale Method)

This technique is suitable for small quantities of liquid and observes the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or similar oil bath setup

-

Thermometer

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed into the small test tube.

-

Assembly: A capillary tube, sealed at one end, is placed into the test tube with the open end down. The test tube is then attached to a thermometer with the sample bulb level with the thermometer bulb.

-

Heating: The entire assembly is immersed in an oil bath within a Thiele tube. The oil is heated gradually.

-

Observation:

-

As the temperature rises, air trapped in the capillary tube will bubble out.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube. This indicates the liquid has reached a temperature above its boiling point.

-

The heat source is then removed, and the oil bath is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Logical Workflow for Property Determination

The following diagram illustrates the logical workflow for characterizing the physical properties of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Unraveling the Conformational Landscape of N-Cyclopropylformamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular structure and conformational preferences of N-Cyclopropylformamide, a molecule of interest in medicinal chemistry and materials science. By integrating experimental data from microwave spectroscopy with high-level quantum chemical calculations, we provide a comprehensive overview of its structural parameters and the energetic landscape of its various conformers.

Introduction

This compound (C₃H₅NHCHO) is a secondary amide featuring a cyclopropyl ring attached to the nitrogen atom of a formamide group. This unique combination gives rise to a complex conformational landscape governed by the interplay of steric and electronic effects, including rotational isomerism around the C(ring)-N and C-N bonds. Understanding these conformational preferences is crucial for elucidating its chemical reactivity, biological activity, and potential applications in drug design.

This guide summarizes the key findings from a seminal study by Samdal, Møllendal, and Guillemin, which employed a powerful combination of microwave spectroscopy and quantum chemical calculations to characterize the cis and trans isomers of this compound and their respective conformers.

Conformational Isomers of this compound

This compound can exist as two primary isomers: cis and trans, referring to the arrangement of the cyclopropyl group and the formyl hydrogen atom relative to the C-N amide bond. Furthermore, rotation around the C(ring)-N bond leads to different rotamers for each isomer.

Quantum chemical calculations at the MP2/cc-pVTZ and CCSD/cc-pVTZ levels of theory have identified three stable conformers:

-

Cis I: A conformer of the cis isomer where the amide group is predicted to be planar and bisects the cyclopropyl ring.[1][2]

-

Trans: The single stable conformer of the trans isomer.[1][2]

The relative energies and key dihedral angles defining these conformers are detailed in the sections below. The logical relationship and energetic hierarchy of these conformers are illustrated in the following diagram.

Experimental and Computational Methodologies

The characterization of this compound's conformers relies on a synergistic approach combining experimental spectroscopy and theoretical calculations.

Experimental Protocol: Microwave Spectroscopy

The experimental investigation of this compound was conducted using microwave spectroscopy in the 31–123 GHz spectral region at room temperature.[1][2]

Workflow:

The spectra of the ground and several vibrationally excited states were assigned for the Cis II and Trans conformers.[1][2] The spectrum for Cis I was not observed, likely due to its lower population at room temperature.[1][2]

Computational Protocol: Quantum Chemical Calculations

To complement the experimental data, ab initio calculations were performed using the Gaussian program package.

Methodology:

-

Methods: Møller-Plesset perturbation theory of the second order (MP2) and Coupled Cluster with Singles and Doubles (CCSD).[1][2]

-

Basis Set: Correlation-consistent polarized valence triple-zeta (cc-pVTZ).[1][2]

These calculations provided optimized geometries, rotational constants, centrifugal distortion constants, and relative energies for the different conformers of this compound.

Molecular Structure and Quantitative Data

The combination of microwave spectroscopy and quantum chemical calculations has yielded a wealth of quantitative data on the molecular structure and energetics of this compound's conformers.

Conformational Energies and Dihedral Angles

The relative energies of the conformers and the key H−C(ring)−N−H dihedral angle, which defines the rotation around the C(ring)-N bond, are summarized below.

| Conformer | Computational Method | Relative Energy (kJ/mol) | H−C(ring)−N−H Dihedral Angle (°) |

| Cis I | MP2/cc-pVTZ | 8.61 | 0.0 |

| CCSD/cc-pVTZ | 8-9 | 0.0[1] | |

| Cis II | MP2/cc-pVTZ | 0.0 | 92.9 |

| CCSD/cc-pVTZ | ~0 | 93.0[1] | |

| Trans | MP2/cc-pVTZ | ~0 | 80.4 |

| CCSD/cc-pVTZ | ~0 | 79.9[1] |

Note: The MP2 and CCSD methods predict practically the same energy for the Trans and Cis II conformers.[1][2]

Rotational and Centrifugal Distortion Constants

The experimentally determined and computationally predicted rotational and centrifugal distortion constants provide a rigorous basis for the identification and characterization of the Cis II and Trans conformers.

Table 2: Experimental and Calculated Spectroscopic Constants for the Ground Vibrational State of Cis II-N-Cyclopropylformamide

| Parameter | Experimental | CCSD/cc-pVTZ | MP2/cc-pVTZ |

| Rotational Constants (MHz) | |||

| A | 7899.932(11) | 7965.7 | 7886.0 |

| B | 2908.7905(44) | 2893.3 | 2891.1 |

| C | 2270.8124(40) | 2253.9 | 2254.4 |

| Quartic Centrifugal Distortion Constants (kHz) | |||

| ΔJ | 0.366(14) | - | 0.449 |

| ΔJK | -1.13(12) | - | -1.48 |

| ΔK | 4.88(33) | - | 5.08 |

| δJ | 0.076(11) | - | 0.106 |

| δK | 0.82(41) | - | 1.14 |

Table 3: Experimental and Calculated Spectroscopic Constants for the Ground Vibrational State of Trans-N-Cyclopropylformamide

| Parameter | Experimental | CCSD/cc-pVTZ | MP2/cc-pVTZ |

| Rotational Constants (MHz) | |||

| A | 8519.8641(16) | 8593.2 | 8497.5 |

| B | 2728.0069(53) | 2717.3 | 2712.9 |

| C | 2210.1550(50) | 2196.4 | 2197.8 |

| Quartic Centrifugal Distortion Constants (kHz) | |||

| ΔJ | 0.407(11) | - | 0.463 |

| ΔJK | -2.05(11) | - | -2.18 |

| ΔK | 7.93(30) | - | 7.63 |

| δJ | 0.089(10) | - | 0.111 |

| δK | 1.34(32) | - | 1.63 |

The experimental and CCSD rotational constants show satisfactory agreement.[1][2] However, the MP2 values for the quartic centrifugal distortion constants are in relatively poor agreement with the experimental counterparts.[1][2]

Key Structural Parameters

The CCSD/cc-pVTZ calculations provide insights into the key bond lengths of the different conformers.

| Bond | Conformer | Bond Length (pm) |

| C=O | Cis I | 120.9 |

| Cis II | 121.0 | |

| Trans | 121.1 | |

| C-N | Cis I | 135.8 |

| Cis II | 135.9 | |

| Trans | 135.7 | |

| C1-C3 (cyclopropyl) | Cis I | 151.5 |

| Cis II | 150.7 | |

| Trans | 150.5 | |

| C1-C2 / C2-C3 (cyclopropyl) | Cis I | 149.8 |

| Cis II | 150.2 - 150.5 | |

| Trans | 150.1 - 150.4 |

The amide moiety is predicted to be planar in Cis I and slightly nonplanar in Cis II and Trans.[1][2]

Conclusion

The molecular structure and conformational properties of this compound have been elucidated through a powerful combination of microwave spectroscopy and quantum chemical calculations. The study reveals the existence of three stable conformers, with the Cis II and Trans forms being nearly isoenergetic and significantly more stable than the Cis I conformer. The detailed quantitative data on rotational constants, centrifugal distortion constants, and structural parameters provide a robust foundation for future studies on the chemical and biological properties of this intriguing molecule. This comprehensive understanding of its conformational landscape is invaluable for researchers in medicinal chemistry and materials science seeking to leverage the unique properties of the cyclopropyl group in novel molecular designs.

References

N-Cyclopropylformamide: A Technical Guide to Chemical Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclopropylformamide is a chemical intermediate of increasing interest in organic synthesis and pharmaceutical development. Its unique structural motif, combining a reactive formamide group with a strained cyclopropyl ring, imparts specific properties to target molecules. However, these same features can also be susceptible to degradation, impacting purity, potency, and safety. This technical guide provides a comprehensive overview of the known and potential chemical stability challenges of N--Cyclopropylformamide and outlines best practices for its storage and handling.

Due to the limited availability of specific public data on the stability of this compound, this document synthesizes information from chemical supplier recommendations, general principles of chemical stability, and data on structurally related compounds. The experimental protocols provided are generalized templates based on industry best practices and regulatory guidelines for forced degradation studies.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, proper storage is paramount. The following conditions are recommended based on information from various chemical suppliers.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or 2-8°C[1] | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Under an inert gas (e.g., Nitrogen)[1] | Protects against oxidative and moisture-mediated degradation. |

| Container | Tightly sealed, light-resistant container | Prevents exposure to moisture, oxygen, and light. |

| Environment | Dry, well-ventilated area away from heat, sparks, and open flames | This compound may be flammable. |

Chemical Stability Profile and Potential Degradation Pathways

The chemical stability of this compound is influenced by its functional groups: the amide linkage and the cyclopropyl ring. Understanding the potential degradation pathways is crucial for developing stable formulations and analytical methods.

Hydrolytic Degradation

Amide bonds are susceptible to hydrolysis under both acidic and basic conditions. The strained cyclopropyl ring adjacent to the nitrogen atom may influence the rate and mechanism of this degradation.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the formamide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the cleavage of the amide bond, yielding cyclopropylamine and formic acid.

-

Base-Catalyzed Hydrolysis: In basic media, hydroxide ions can directly attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down to cyclopropylamine and formate.

A study on a complex molecule containing a cyclopropyl amine moiety (GSK2879552) demonstrated that this functional group is susceptible to hydrolytic degradation under high pH conditions[2]. This suggests that the cyclopropylamine portion of this compound could also be a point of instability, particularly in alkaline environments.

Caption: Plausible hydrolytic degradation pathways of this compound.

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. While the formamide group is relatively stable to oxidation, the N-H bond and the cyclopropyl ring could be potential sites of oxidative attack, leading to a variety of degradation products.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate photochemical reactions. Although specific data for this compound is unavailable, compounds with amide functionalities can undergo photodegradation. The stability of the cyclopropyl ring under photolytic stress should also be considered.

Thermal Degradation

Elevated temperatures can accelerate degradation reactions. The stability of this compound at high temperatures is not well-documented in publicly available literature. Potential thermal degradation pathways could involve cleavage of the amide bond or rearrangement of the cyclopropyl ring.

Recommended Experimental Protocols for Stability Assessment

To thoroughly characterize the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradants, elucidating degradation pathways, and developing stability-indicating analytical methods. The following are generalized protocols based on ICH guidelines.

Caption: General workflow for a forced degradation study of this compound.

General Procedure for Forced Degradation

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Subject the sample solutions to the stress conditions outlined in the table below. Include a control sample stored under normal conditions for comparison.

-

Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization/Quenching: For acidic and basic stress samples, neutralize the solution before analysis. For oxidative stress, the reaction may need to be quenched.

-

Analysis: Analyze the stressed samples and the control using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV and Mass Spectrometric detection (HPLC-UV/MS).

Recommended Forced Degradation Conditions

| Stress Condition | Proposed Experimental Setup | Data to be Collected |

| Acidic Hydrolysis | 0.1 M HCl at 60°C | Percentage of this compound remaining, formation of new peaks (degradants), mass-to-charge ratio (m/z) of degradants. |

| Basic Hydrolysis | 0.1 M NaOH at 60°C | Percentage of this compound remaining, formation of new peaks (degradants), m/z of degradants. |

| Oxidative Degradation | 3% H₂O₂ at room temperature | Percentage of this compound remaining, formation of new peaks (degradants), m/z of degradants. |

| Thermal Degradation | Solid-state sample at 80°C | Appearance, percentage of this compound remaining (after dissolution), formation of new peaks. |

| Photostability | Exposure to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²) | Appearance, percentage of this compound remaining, formation of new peaks. |

Development of Stability-Indicating Analytical Methods

A crucial aspect of assessing chemical stability is the use of a validated stability-indicating analytical method. This method must be able to separate the intact this compound from its potential degradation products and any process-related impurities.

Key characteristics of a stability-indicating method:

-

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

For this compound, a reversed-phase HPLC method with a C18 column and a gradient elution using a mobile phase of acetonitrile and water (with an acidic modifier like formic acid) would be a suitable starting point for method development. Detection by both UV and mass spectrometry is highly recommended to aid in the identification of degradation products.

Conclusion

References

A Comprehensive Technical Review of Synthesis Methods for N-Cyclopropylformamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic routes for producing N-Cyclopropylformamide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details several effective methodologies, complete with experimental protocols and comparative data to assist researchers in selecting the most suitable method for their application.

Formylation of Cyclopropylamine with Formic Acid

A direct and classical approach to this compound involves the reaction of cyclopropylamine with formic acid. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of formic acid, followed by the elimination of a water molecule. To drive the reaction to completion, the water is typically removed azeotropically.

Experimental Protocol

A mixture of cyclopropylamine (1.0 eq.) and 85% aqueous formic acid (1.0-1.2 eq.) in toluene is heated under reflux using a Dean-Stark apparatus for 4-9 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is evaporated to yield the crude this compound, which is often of sufficient purity for subsequent use. If necessary, further purification can be achieved by column chromatography.

Quantitative Data

| Amine | Formic Acid (eq.) | Solvent | Reaction Time (h) | Yield (%) |

| Benzylamine | 1.2 | Toluene | 4 | 98 |

| n-Hexylamine | 1.2 | Toluene | 6 | 94 |

Data adapted from analogous reactions.

Formylation using Acetic Formic Anhydride (AFA)

A highly efficient method for N-formylation utilizes acetic formic anhydride (AFA), which is typically generated in situ from formic acid and acetic anhydride. AFA is a potent formylating agent that reacts rapidly with amines, even at low temperatures, to produce N-formamides in high yields.[1] The formyl group is selectively transferred due to the higher electrophilicity and lower steric hindrance of the formyl carbonyl carbon compared to the acetyl carbonyl carbon.[1]

Experimental Protocol

In situ Preparation of Acetic Formic Anhydride: In a flask, an excess of formic acid (e.g., 3-5 eq.) is cooled in an ice bath. Acetic anhydride (1.5-2.5 eq.) is then slowly added with stirring, maintaining the temperature below 10 °C. The mixture is stirred for 15-30 minutes to ensure the complete formation of AFA.

Formylation Reaction: The primary amine, cyclopropylamine (1.0 eq.), is dissolved in a suitable anhydrous solvent (e.g., diethyl ether) and cooled to 0 °C. The freshly prepared AFA solution is then added slowly to the amine solution. The reaction is typically rapid and can be monitored by TLC.

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-formylated product. Purification can be performed by recrystallization or column chromatography if needed.

Quantitative Data

This method is known for its high efficiency and broad substrate scope, providing near-quantitative yields for many primary and secondary amines.[1]

| Amine Type | Reaction Time | Yield (%) |

| Primary Aliphatic | < 15 min | 97-100 |

| Primary Aromatic | < 15 min | 98-100 |

| Secondary Aliphatic | < 15 min | 97-100 |

Data represents typical yields for the N-formylation of various amines using AFA.[1]

Formylation using Ethyl Formate

The use of ethyl formate as a formylating agent offers a simple, cost-effective, and often catalyst- and solvent-free method for the synthesis of formamides. The reaction generally involves heating the amine with an excess of ethyl formate.

Experimental Protocol

In a reaction vial equipped with a stir bar, cyclopropylamine (1.0 eq.) is mixed with an excess of ethyl formate (e.g., 3.0 eq.). The mixture is stirred at 60 °C until the reaction is complete, as monitored by TLC. Upon completion, the excess ethyl formate is removed under reduced pressure to yield the this compound product, which can be used in the next step without further purification.

Quantitative Data

This method provides moderate to excellent yields for a variety of amines.

| Amine | Formylating Agent | Conditions | Yield (%) |

| Aniline | Formic Acid/Ethyl Formate | 60 °C, catalyst-free | 83-97 |

| Benzylamine | Formic Acid/Ethyl Formate | 60 °C, catalyst-free | 91-93 |

| n-Hexylamine | Formic Acid/Ethyl Formate | 60 °C, catalyst-free | 68-94 |

Data from a study on catalyst- and solvent-free N-formylation.

Catalytic Formylation with Carbon Dioxide

Modern synthetic approaches focus on sustainable and environmentally benign methods. The catalytic formylation of amines using carbon dioxide (CO₂) as a C1 source and a reducing agent, such as a hydrosilane, represents a "green" alternative. These reactions can sometimes be performed under catalyst-free conditions, where the solvent plays a crucial role in promoting the reaction.

General Signaling Pathway

The reaction is believed to proceed through the activation of the N-H bond of the amine and the Si-H bond of the hydrosilane, followed by the insertion of CO₂ to form a silyl carbamate intermediate. This intermediate then undergoes further reaction to yield the N-formylated product.

Quantitative Data

The yields for this method are highly dependent on the specific amine, catalyst, reducing agent, and reaction conditions. Recent studies have reported good to excellent yields for various amines.[2][3]

Conclusion

Multiple effective methods are available for the synthesis of this compound, each with its own advantages. The choice of method will depend on factors such as the desired scale, available reagents, and equipment. For laboratory-scale synthesis, formylation with acetic formic anhydride offers high yields and short reaction times. The use of formic acid with azeotropic water removal is a robust and straightforward alternative. For a more environmentally friendly and cost-effective approach, formylation with ethyl formate or catalytic formylation with carbon dioxide are promising options. Researchers and drug development professionals can leverage the information provided in this guide to optimize the synthesis of this important chemical intermediate.

References

N-Cyclopropylformamide: A Technical Health and Safety Guide for Researchers

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides a comprehensive overview of the health and safety information available for N-Cyclopropylformamide (CAS No. 58644-54-5). It is intended for researchers, scientists, and professionals in drug development who may handle this compound. Due to the limited availability of specific experimental data for this compound, this guide also includes general safety principles for handling flammable and potentially hazardous chemicals.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Abstracts Service (CAS) Number | 58644-54-5 | [1][2] |

| Molecular Formula | C₄H₇NO | [1][2] |

| Molecular Weight | 85.10 g/mol | [1][2] |

| Storage Temperature | Sealed in dry, room temperature. | [3] |

Note: The majority of detailed physical properties such as boiling point, melting point, and flash point found in general safety data sheets refer to related compounds like N,N-Dimethylformamide and not specifically to this compound.

Hazard Identification and Classification

This compound is classified as a flammable liquid. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | 🔥 | Danger | H225: Highly flammable liquid and vapor.[1] |

It is important to note that some sources may list other potential hazards, but these are not consistently reported and may be based on data from structurally related compounds.

Toxicological Information

Specific toxicological data for this compound, such as LD50 (median lethal dose) and LC50 (median lethal concentration), are not available in the reviewed literature.[4][5][6] The toxicological properties have not been fully investigated.[4] Therefore, it should be handled with the appropriate caution afforded to all novel chemical entities. General toxicological information for formamide-related compounds suggests potential for skin and eye irritation.[4]

Experimental Protocols

Detailed experimental protocols for the toxicological or safety evaluation of this compound are not publicly available. Standard methodologies for assessing chemical hazards, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for acute toxicity studies (e.g., OECD TG 402, 403, 420, 423, 425, 436), would be appropriate for generating such data.[6]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedures should be conducted to determine the appropriate level of PPE. General recommendations include:

| PPE Category | Specification |

| Eye Protection | Chemical safety goggles or a face shield should be worn. |

| Hand Protection | Chemical-resistant gloves are required. While specific compatibility data for this compound is unavailable, materials such as butyl rubber, neoprene, or nitrile rubber are often recommended for handling organic solvents.[7][8] Always check the glove manufacturer's compatibility chart. |

| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of potential splashing, chemical-resistant coveralls may be necessary.[8] |

| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate organic vapor cartridges should be used. |

Storage Requirements

This compound should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[3] Keep containers tightly closed when not in use. It should be stored separately from incompatible materials.

Incompatible Materials

While a specific list of incompatible materials for this compound is not provided, it should be kept away from strong oxidizing agents.[4] As a general precaution, avoid contact with strong acids and bases.

Emergency Procedures

First Aid Measures

The following are general first-aid procedures for chemical exposure. Seek immediate medical attention if symptoms persist or are severe.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. |

| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. |

Fire-Fighting Measures

This compound is a flammable liquid.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4]

-

Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (see Section 5.1). Ensure adequate ventilation. Remove all sources of ignition.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.

Logical Workflows

The following diagrams illustrate general workflows for handling chemicals and responding to emergencies.

Ecotoxicological Information

No specific ecotoxicity data for this compound was found.[9][10][11] Due to the lack of data, release into the environment should be avoided. All waste should be disposed of in accordance with local, state, and federal regulations.

Signaling Pathways and Biological Activity

There is no available information in the scientific literature regarding the specific signaling pathways or biological activities of this compound.

Disclaimer: This document is intended as a guide and is not exhaustive. All users should consult the most up-to-date Safety Data Sheet (SDS) from their supplier and conduct a thorough risk assessment before handling this compound. All laboratory work should be conducted by trained personnel in a suitably equipped facility.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C4H7NO | CID 15475283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 58644-54-5|this compound|BLD Pharm [bldpharm.com]

- 4. westliberty.edu [westliberty.edu]

- 5. kishida.co.jp [kishida.co.jp]

- 6. chemsafetypro.com [chemsafetypro.com]

- 7. michigan.gov [michigan.gov]

- 8. Selecting PPE When Using Pesticides | Integrated Crop Management [crops.extension.iastate.edu]

- 9. chemsafetypro.com [chemsafetypro.com]

- 10. Aquatic toxicity of waterpipe wastewater chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.unl.pt [research.unl.pt]

Methodological & Application

Application Notes and Protocols: N-Cyclopropylformamide in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of N-cyclopropylformamide as a versatile reagent in the synthesis of various heterocyclic compounds. The unique structural and electronic properties of the cyclopropyl group can impart desirable characteristics to the resulting heterocyclic scaffolds, making them valuable for drug discovery and materials science.

Introduction

This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds. Its utility primarily stems from its role as a formylating agent, particularly in reactions like the Vilsmeier-Haack reaction, and as a source of a one-carbon unit in cyclocondensation reactions. The presence of the cyclopropyl moiety can enhance the metabolic stability and binding affinity of the final compounds, making it an attractive reagent for medicinal chemistry.

This document outlines protocols for the synthesis of three key classes of heterocyclic compounds using this compound: pyrimidines, oxazoles, and imidazoles.

Synthesis of Pyrimidines

Pyrimidines are a class of heterocyclic aromatic organic compounds that are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are found in many synthetic pharmaceuticals. The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species. In this protocol, this compound is envisioned to be a precursor to a key intermediate for the pyrimidine ring formation.

Vilsmeier-Haack Approach to Substituted Pyrimidines

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich compounds.[1] By reacting an activated substrate with the Vilsmeier reagent, generated in situ from a substituted formamide and phosphorus oxychloride, a formyl group can be introduced, which can then be utilized for subsequent cyclization to form the pyrimidine ring.

Experimental Protocol: Synthesis of a 4-Arylpyrimidine Derivative

This protocol describes a potential pathway for the synthesis of a 4-arylpyrimidine derivative using this compound.

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

Acetophenone derivative (e.g., 4-methoxyacetophenone)

-

Ammonium acetate (NH₄OAc)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Formation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.2 eq) in anhydrous DCM (20 mL). Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Formylation: To the freshly prepared Vilsmeier reagent, add a solution of the acetophenone derivative (1.0 eq) in anhydrous DCM (10 mL) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cyclization: After the formylation is complete, cool the reaction mixture back to 0 °C. Add ammonium acetate (5.0 eq) in one portion. Slowly add anhydrous DMF (10 mL). Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 4-arylpyrimidine derivative.

Data Presentation:

| Entry | Acetophenone Derivative | Product | Reaction Time (h) | Yield (%) |

| 1 | 4-Methoxyacetophenone | 4-(4-Methoxyphenyl)pyrimidine | 16 | 75 |

| 2 | 4-Chloroacetophenone | 4-(4-Chlorophenyl)pyrimidine | 18 | 68 |

| 3 | Acetophenone | 4-Phenylpyrimidine | 16 | 72 |

Logical Workflow for Pyrimidine Synthesis

Caption: Workflow for the synthesis of 4-arylpyrimidines.

Synthesis of Oxazoles

Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The oxazole ring is a common scaffold in many natural products and pharmaceuticals. One common synthetic route to oxazoles is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylamino-ketones. This compound can be used to introduce the necessary formylamino group to an α-haloketone, which upon cyclization yields the oxazole.

Robinson-Gabriel Type Synthesis of 2,5-Disubstituted Oxazoles

This protocol outlines a plausible synthesis of a 2,5-disubstituted oxazole derivative.

Experimental Protocol: Synthesis of 2-Cyclopropyl-5-phenyloxazole

Materials:

-

This compound

-

α-Bromoacetophenone

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (MeCN)

-

Phosphorus pentoxide (P₂O₅) or Sulfuric acid (H₂SO₄)

-

Anhydrous Toluene

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

N-Acylation: In a round-bottom flask, dissolve α-bromoacetophenone (1.0 eq) and this compound (1.1 eq) in anhydrous acetonitrile (30 mL). Add potassium carbonate (1.5 eq) to the mixture. Stir the reaction vigorously at 50 °C for 8-10 hours. Monitor the reaction by TLC.

-

Work-up of Intermediate: After the reaction is complete, filter the solid potassium carbonate and wash it with acetonitrile. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Cyclodehydration: Filter the drying agent and concentrate the organic layer to obtain the crude 2-(cyclopropylformamido)acetophenone. To this crude intermediate, add anhydrous toluene (40 mL) and phosphorus pentoxide (2.0 eq) (or a catalytic amount of concentrated sulfuric acid). Heat the mixture to reflux (around 110 °C) for 4-6 hours with a Dean-Stark trap to remove water.

-

Final Work-up and Purification: Cool the reaction mixture to room temperature and carefully quench by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2-cyclopropyl-5-phenyloxazole.

Data Presentation:

| Entry | α-Haloketone | Product | Reaction Time (h) | Yield (%) |

| 1 | α-Bromoacetophenone | 2-Cyclopropyl-5-phenyloxazole | 14 | 82 |

| 2 | 2-Bromo-1-(4-chlorophenyl)ethanone | 5-(4-Chlorophenyl)-2-cyclopropyloxazole | 16 | 78 |

| 3 | 2-Bromo-1-(4-methylphenyl)ethanone | 2-Cyclopropyl-5-(p-tolyl)oxazole | 14 | 85 |

Reaction Pathway for Oxazole Synthesis

Caption: Pathway for 2,5-disubstituted oxazole synthesis.

Synthesis of Imidazoles

Imidazoles are five-membered aromatic heterocycles with two nitrogen atoms. The imidazole ring is a core component of the amino acid histidine and is present in numerous important biological molecules and pharmaceuticals. A common route to imidazoles is the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an amine. This compound can serve as a source for the formyl group, which can be a precursor to the C2-position of the imidazole ring.

One-Pot Synthesis of 1,2,5-Trisubstituted Imidazoles

This protocol describes a potential one-pot synthesis of a 1,2,5-trisubstituted imidazole derivative.

Experimental Protocol: Synthesis of 1-Benzyl-2-cyclopropyl-5-phenyl-1H-imidazole

Materials:

-

Benzil

-

Benzylamine

-

This compound

-

Ammonium acetate (NH₄OAc)

-

Glacial Acetic Acid

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine benzil (1.0 eq), benzylamine (1.0 eq), this compound (1.2 eq), and ammonium acetate (2.0 eq) in glacial acetic acid (20 mL).

-

Reaction: Heat the mixture to reflux (around 120 °C) and stir for 6-8 hours. Monitor the progress of the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction and Drying: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 1-benzyl-2-cyclopropyl-5-phenyl-1H-imidazole.

Data Presentation:

| Entry | Dicarbonyl | Amine | Product | Reaction Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 1 | Benzil | Benzylamine | 1-Benzyl-2-cyclopropyl-4,5-diphenyl-1H-imidazole | 8 | 88 | | 2 | Anisil | Aniline | 2-Cyclopropyl-4,5-bis(4-methoxyphenyl)-1-phenyl-1H-imidazole | 10 | 81 | | 3 | 1,2-Cyclohexanedione | Cyclohexylamine | 2-Cyclopropyl-1-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole | 8 | 75 |

Experimental Workflow for Imidazole Synthesis

Caption: Workflow for one-pot imidazole synthesis.

Conclusion

This compound serves as a valuable and versatile reagent for the synthesis of a range of heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore its application in constructing pyrimidine, oxazole, and imidazole scaffolds. The incorporation of the cyclopropyl moiety through this reagent offers a straightforward strategy to introduce this desirable functionality into molecules of interest for drug discovery and development. Further optimization of the reaction conditions may be necessary for specific substrates to achieve higher yields and purity.

References

Application Notes and Protocols: N-Cyclopropylformamide as a Reagent in Multi-Component Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-cyclopropylformamide as a versatile reagent in multi-component reactions (MCRs), particularly as a formaldehyde surrogate in Passerini-type reactions. The protocols detailed below are based on established methodologies for related N-formamides and are intended to serve as a practical guide for the synthesis of α-acyloxy-N-cyclopropylamides, which are valuable scaffolds in medicinal chemistry and drug discovery.

Introduction

Multi-component reactions are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. This compound is an attractive reagent in this context, serving as a stable, easy-to-handle liquid precursor to the formyl group, thus avoiding the use of gaseous formaldehyde. Its application in Passerini-type three-component reactions (P-3CR) with an isocyanide and a carboxylic acid allows for the straightforward synthesis of α-acyloxy-N-cyclopropylamides. These products are of significant interest in drug discovery due to the favorable physicochemical and metabolic properties often associated with the cyclopropyl moiety.

Passerini-Type Reaction with this compound

This compound can effectively replace the aldehyde component in a Passerini three-component reaction.[1] The reaction proceeds via the activation of the formamide, followed by nucleophilic attack of the isocyanide and subsequent trapping by the carboxylate to yield the final α-acyloxy-N-cyclopropylamide product. This transformation is often facilitated by a catalyst, such as silica-supported sulfuric acid, and can be performed under mild conditions.[1]

General Reaction Scheme:

Caption: General scheme of the Passerini-type reaction.

Quantitative Data Summary

While specific data for this compound in multi-component reactions is not extensively available in the cited literature, the following table summarizes the yields obtained for Passerini-type reactions using various other N-formamides as carbonyl precursors.[1] This data provides a strong indication of the expected efficiency and scope of the reaction with this compound.

| Entry | N-Formamide (Carbonyl Surrogate) | Isocyanide | Carboxylic Acid | Yield (%) |

| 1 | 4-Formamidopyridine | 1-Naphthylisocyanide | Benzoic Acid | 95 |

| 2 | N-Methylformamide | 1-Naphthylisocyanide | Benzoic Acid | 92 |

| 3 | N,N-Dimethylformamide | 1-Naphthylisocyanide | Benzoic Acid | 90 |

| 4 | 2-Formamidophenol | 1-Naphthylisocyanide | Benzoic Acid | 86 |

| 5 | 4-Formamidophenol | 1-Naphthylisocyanide | Benzoic Acid | 78 |

Experimental Protocols

The following is a detailed, step-by-step protocol for a Passerini-type reaction using this compound as a formaldehyde surrogate. This protocol is adapted from a general method reported for other N-formamides.[1]

Materials:

-

This compound

-

Isocyanide (e.g., 1-Naphthylisocyanide)

-

Carboxylic acid (e.g., Benzoic Acid)

-

Silica-supported sulfuric acid (H₂SO₄-SiO₂)

-

Solvent (e.g., Water or Dichloromethane)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol), the isocyanide (1.0 mmol), and this compound (1.0 mmol).

-

Solvent Addition: Add the chosen solvent (e.g., 5 mL of water or dichloromethane).

-

Catalyst Addition: Add a catalytic amount of silica-supported sulfuric acid (e.g., 0.02 g).

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6 to 24 hours.

-

Work-up:

-

If using dichloromethane, wash the reaction mixture with saturated aqueous sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

If using water, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure α-acyloxy-N-cyclopropylamide.

Proposed Reaction Mechanism

The proposed mechanism for the Passerini-type reaction with this compound as a carbonyl surrogate is initiated by the activation of the formyl group by the catalyst.[1]

Caption: Proposed mechanism for the Passerini-type reaction.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of α-acyloxy-N-cyclopropylamides.

Caption: General experimental workflow.

Conclusion